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Introduction

Salvianolic acids, a class of polyphenolic compounds predominantly isolated from the roots and

rhizomes of Salvia miltiorrhiza Bunge (Danshen), have garnered significant attention within the

scientific community. Their diverse and potent pharmacological activities, including antioxidant,

anti-inflammatory, and cardioprotective effects, underscore their potential as therapeutic

agents. The precise structural elucidation of these complex molecules is paramount for

understanding their mechanism of action and for quality control in drug development. Nuclear

Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a

cornerstone technique for the unambiguous identification and characterization of these natural

products.

This document provides a detailed overview of the ¹H and ¹³C NMR spectral data for

Salvianolic acid H, a member of this important class of compounds. The information

presented herein is intended to serve as a valuable resource for researchers engaged in the

isolation, identification, and quantitative analysis of salvianolic acids.
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Despite a comprehensive search of available chemical databases and scientific literature, a

definitive chemical structure for a compound uniquely identified as "Salvianolic acid H" could

not be located. The family of salvianolic acids consists of numerous well-characterized

members, such as Salvianolic acid A, B, C, D, G, K, and L, each with a distinct and established

chemical structure. It is possible that "Salvianolic acid H" may be a less common synonym for

one of these known compounds, a novel but not yet widely reported structure, or a misnomer.

Without a confirmed chemical structure, the assignment of ¹H and ¹³C NMR spectral data is not

possible. The subsequent sections on spectral data and experimental protocols are therefore

presented as a general template that would be populated once the definitive structure of

Salvianolic acid H is established.

¹H NMR Spectral Data for Salvianolic Acid H
A comprehensive table summarizing the ¹H NMR spectral data would be presented here upon

identification of the chemical structure. The table would include the following details for each

proton signal:

Proton Assignment: The specific proton in the molecule corresponding to the signal.

Chemical Shift (δ) in ppm: The position of the signal in the NMR spectrum.

Multiplicity: The splitting pattern of the signal (e.g., s for singlet, d for doublet, t for triplet, q

for quartet, m for multiplet).

Coupling Constant (J) in Hz: A measure of the interaction between neighboring protons.

Table 1: ¹H NMR Spectral Data of Salvianolic Acid H (Structure Dependent)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data Unavailable Data Unavailable Data Unavailable Data Unavailable

... ... ... ...
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Similarly, a detailed table for the ¹³C NMR spectral data would be provided once the structure is

known. This table would list:

Carbon Assignment: The specific carbon atom in the molecule.

Chemical Shift (δ) in ppm: The position of the carbon signal in the spectrum.

Table 2: ¹³C NMR Spectral Data of Salvianolic Acid H (Structure Dependent)

Carbon Assignment Chemical Shift (δ, ppm)

Data Unavailable Data Unavailable

... ...

Experimental Protocols
The following section outlines a standardized protocol for the acquisition of ¹H and ¹³C NMR

spectra of a salvianolic acid.

4.1. Sample Preparation

Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified Salvianolic
acid H.

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of

methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). The choice of

solvent is critical and should be based on the solubility of the compound and the desired

resolution of the spectra.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an

internal standard, such as tetramethylsilane (TMS), can be added.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15617817?utm_src=pdf-body
https://www.benchchem.com/product/b15617817?utm_src=pdf-body
https://www.benchchem.com/product/b15617817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Frequency: 500 MHz

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-3 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Frequency: 125 MHz

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Perform phase and baseline corrections.

Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at

0.00 ppm).
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Workflow for NMR Data Acquisition and Analysis
The logical flow from sample preparation to final data interpretation is crucial for obtaining

reliable spectroscopic information.
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Caption: Workflow for obtaining and analyzing ¹H and ¹³C NMR spectral data of Salvianolic
acid H.

Conclusion

While the specific ¹H and ¹³C NMR spectral data for a compound definitively named

"Salvianolic acid H" could not be provided due to the absence of an established chemical

structure in the public domain, this document offers a comprehensive framework for the

acquisition and presentation of such data. The provided experimental protocols and workflow

diagram serve as a practical guide for researchers working on the structural characterization of

salvianolic acids and other natural products. The scientific community is encouraged to

contribute to the public knowledge base by publishing detailed structural and spectral data for

any newly isolated compounds to facilitate future research and development.

To cite this document: BenchChem. [Salvianolic Acid H: Unraveling the Spectroscopic
Fingerprint]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617817#1h-nmr-and-13c-nmr-spectral-data-for-
salvianolic-acid-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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